6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
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Overview
Description
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of scientific research This compound is characterized by the presence of a benzodiazole ring substituted with a chloro group at the 6th position and a methyl group at the 1st position, along with an aldehyde functional group at the 2nd position
Scientific Research Applications
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is often achieved through the action on cyclo-oxygenase pathways .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a reduction in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting their production, the compound could potentially reduce these symptoms .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .
Future Directions
Benzimidazole derivatives, such as “6-Chloro-1-methylbenzimidazole-2-carbaldehyde”, have potential in various fields, including medicinal chemistry . They are structurally similar to naturally occurring nucleotides and have been used in drug synthesis . The development of new benzimidazole derivatives with improved efficacy and reduced toxicity is an important task for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with formic acid and formaldehyde, followed by cyclization to form the benzodiazole ring. The reaction conditions often require refluxing in a suitable solvent such as toluene or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation yields the corresponding carboxylic acid.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 6-Chloro-1-methyl-1H-1,3-benzodiazole
- 6-Chloro-1H-1,3-benzodiazole-2-carbaldehyde
- 1-Methyl-1H-1,3-benzodiazole-2-carbaldehyde
Comparison: 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the presence of both the chloro and methyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
6-chloro-1-methylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAYIARTMUDIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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